molecular formula C16H16N6 B5295998 1-[2-(1H-benzimidazol-2-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole

1-[2-(1H-benzimidazol-2-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole

Cat. No. B5295998
M. Wt: 292.34 g/mol
InChI Key: IDWDTRDHVYPWQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(1H-benzimidazol-2-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole, also known as BI-1, is a small molecule that has been extensively studied in scientific research due to its potential therapeutic properties. BI-1 has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is still being explored.

Mechanism of Action

The mechanism of action of 1-[2-(1H-benzimidazol-2-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole is still being explored, but it is believed to involve the regulation of intracellular calcium homeostasis. 1-[2-(1H-benzimidazol-2-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole has been shown to interact with a variety of proteins, including the inositol 1,4,5-trisphosphate receptor, the ryanodine receptor, and the plasma membrane calcium ATPase. By modulating the activity of these proteins, 1-[2-(1H-benzimidazol-2-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole is able to regulate intracellular calcium levels and prevent calcium-induced cell death.
Biochemical and Physiological Effects:
1-[2-(1H-benzimidazol-2-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-apoptotic properties, preventing cell death in a variety of disease models. In addition, 1-[2-(1H-benzimidazol-2-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole has been shown to have anti-oxidant properties, protecting cells from oxidative stress. 1-[2-(1H-benzimidazol-2-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole has also been shown to have anti-inflammatory properties, reducing inflammation in a variety of disease models. Finally, 1-[2-(1H-benzimidazol-2-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole has been shown to have potential as a therapeutic agent for the treatment of drug addiction and alcoholism.

Advantages and Limitations for Lab Experiments

1-[2-(1H-benzimidazol-2-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole has several advantages for lab experiments. It is a small molecule that can be easily synthesized in large quantities with high purity. In addition, 1-[2-(1H-benzimidazol-2-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole has been extensively studied in a variety of disease models, making it a well-characterized compound for use in lab experiments. However, there are also limitations to the use of 1-[2-(1H-benzimidazol-2-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole in lab experiments. Its mechanism of action is still being explored, and it may have off-target effects that need to be carefully considered in experimental design.

Future Directions

There are many future directions for research on 1-[2-(1H-benzimidazol-2-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole. One area of interest is the development of 1-[2-(1H-benzimidazol-2-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, 1-[2-(1H-benzimidazol-2-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole has potential as a therapeutic agent for the treatment of drug addiction and alcoholism. Another area of interest is the exploration of the mechanism of action of 1-[2-(1H-benzimidazol-2-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole, which is still not fully understood. Finally, the development of 1-[2-(1H-benzimidazol-2-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole analogs with improved pharmacokinetic properties and specificity is an area of ongoing research.

Synthesis Methods

The synthesis of 1-[2-(1H-benzimidazol-2-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole involves a multi-step process, which has been described in detail in several scientific papers. The starting material for the synthesis is 2-aminobenzimidazole, which is reacted with ethyl bromoacetate to produce 2-(2-carboxyethyl)benzimidazole. This compound is then condensed with 1-methylimidazole to produce 1-[2-(1H-benzimidazol-2-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole. The synthesis method has been optimized to produce high yields of 1-[2-(1H-benzimidazol-2-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole with high purity.

Scientific Research Applications

1-[2-(1H-benzimidazol-2-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole has been extensively studied in scientific research due to its potential therapeutic properties. It has been shown to have a variety of biochemical and physiological effects, including anti-apoptotic, anti-oxidant, and anti-inflammatory properties. 1-[2-(1H-benzimidazol-2-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole has been studied in a variety of disease models, including cancer, neurodegenerative diseases, and cardiovascular diseases. In addition, 1-[2-(1H-benzimidazol-2-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole has been shown to have potential as a therapeutic agent for the treatment of drug addiction and alcoholism.

properties

IUPAC Name

2-[2-[2-(5-methyl-1H-imidazol-4-yl)imidazol-1-yl]ethyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6/c1-11-15(19-10-18-11)16-17-7-9-22(16)8-6-14-20-12-4-2-3-5-13(12)21-14/h2-5,7,9-10H,6,8H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWDTRDHVYPWQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)C2=NC=CN2CCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(1H-benzimidazol-2-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.